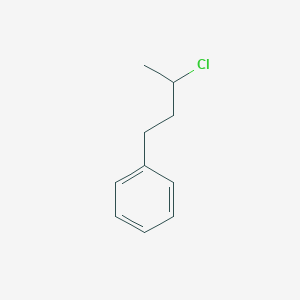

Benzene, (3-chlorobutyl)

Descripción

Structure

3D Structure

Propiedades

Número CAS |

4830-94-8 |

|---|---|

Fórmula molecular |

C10H13Cl |

Peso molecular |

168.66 g/mol |

Nombre IUPAC |

3-chlorobutylbenzene |

InChI |

InChI=1S/C10H13Cl/c1-9(11)7-8-10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3 |

Clave InChI |

MPRASCUUHIQYFQ-UHFFFAOYSA-N |

SMILES canónico |

CC(CCC1=CC=CC=C1)Cl |

Origen del producto |

United States |

Synthetic Methodologies for Benzene, 3 Chlorobutyl

The synthesis of specific isomers of haloalkyl-substituted aromatic compounds, such as Benzene (B151609), (3-chlorobutyl), presents unique challenges primarily centered around controlling regioselectivity and preventing unwanted side reactions. Traditional methods often lead to a mixture of products, necessitating advanced and emerging strategies to achieve higher yields of the desired isomer.

Iii. Reactivity and Mechanistic Investigations

Nucleophilic Substitution Reactions

The chlorine atom on the butyl chain of Benzene (B151609), (3-chlorobutyl)- serves as a leaving group in nucleophilic substitution reactions. The carbon to which it is attached is a secondary carbon, allowing for competition between SN1 and SN2 mechanistic pathways. The predominant mechanism is highly dependent on the reaction conditions, including the nature of the nucleophile and the solvent. stackexchange.com

Halogen displacement in Benzene, (3-chlorobutyl)- can proceed through either a unimolecular (SN1) or bimolecular (SN2) mechanism. masterorganicchemistry.com

SN1 Mechanism: This pathway involves a two-step process. The first and rate-determining step is the spontaneous dissociation of the chloride leaving group to form a secondary carbocation intermediate. youtube.com This is followed by a rapid attack of a nucleophile on the carbocation. This mechanism is favored by polar protic solvents, which can stabilize the carbocation intermediate, and by weak nucleophiles. youtube.com

SN2 Mechanism: This is a single, concerted step where a nucleophile attacks the carbon atom bearing the chlorine from the backside, simultaneously displacing the chloride ion. masterorganicchemistry.com This process passes through a crowded, five-membered transition state. libretexts.org The SN2 pathway is favored by strong nucleophiles and polar aprotic solvents. stackexchange.com

The choice between these pathways is critical as it determines the stereochemical outcome of the reaction. An SN2 reaction results in an inversion of configuration at the chiral center, while an SN1 reaction, proceeding through a planar carbocation, typically leads to a racemic mixture of products. youtube.com

| Factor | SN1 Mechanism | SN2 Mechanism |

|---|---|---|

| Kinetics | Unimolecular (Rate = k[Substrate]) | Bimolecular (Rate = k[Substrate][Nucleophile]) |

| Intermediate | Secondary Carbocation | None (Transition State) |

| Favored by | Weak Nucleophiles, Polar Protic Solvents | Strong Nucleophiles, Polar Aprotic Solvents |

| Stereochemistry | Racemization | Inversion of Configuration |

Both steric and electronic effects inherent to the structure of Benzene, (3-chlorobutyl)- play a significant role in the kinetics of nucleophilic substitution.

Steric Factors: The substrate is a secondary alkyl halide. In an SN2 reaction, the rate is sensitive to steric hindrance. libretexts.org The presence of the phenyl group and the methyl group near the electrophilic carbon shields it from backside attack by a nucleophile, making the SN2 reaction slower than for a comparable primary halide. libretexts.orgnih.gov For the SN1 mechanism, steric hindrance is less of a direct impediment to the rate-determining step, which is the formation of the carbocation. masterorganicchemistry.com

Electronic Factors: The phenyl group is electron-withdrawing through induction. This effect can slightly destabilize the secondary carbocation intermediate in an SN1 reaction, potentially slowing the rate. Conversely, this inductive withdrawal can make the electrophilic carbon slightly more positive, which could enhance its reactivity toward nucleophiles in an SN2 reaction. However, the most significant electronic influence would occur if the carbocation were able to rearrange to a position where it could be stabilized by the resonance of the benzene ring. msu.edukhanacademy.org

Intramolecular Cyclization Processes

When treated with a Lewis acid catalyst such as aluminum chloride (AlCl₃), Benzene, (3-chlorobutyl)- can undergo an intramolecular reaction where the alkyl chain attacks the aromatic ring.

This internal cyclization is a classic example of an intramolecular Friedel-Crafts alkylation. libretexts.orgmasterorganicchemistry.com The reaction involves the formation of a carbocation on the butyl side-chain, which then acts as an electrophile, attacking the electron-rich benzene ring to form a new ring fused to the original aromatic structure. libretexts.org This process is a powerful method for synthesizing polycyclic aromatic compounds. stackexchange.com

The mechanism begins with the abstraction of the chloride ion by the Lewis acid catalyst, AlCl₃, to generate a carbocation. masterorganicchemistry.com

Initial Carbocation Formation: The initial species formed is a secondary carbocation at the C-3 position of the butyl chain.

Carbocation Rearrangement: This secondary carbocation is prone to rearrangement to achieve greater stability. libretexts.org A 1,2-hydride shift, where a hydrogen atom and its bonding electrons move from the adjacent C-2 position to the C-3 position, is a highly favorable process. This rearrangement results in the formation of a new secondary carbocation at the C-2 position. This new carbocation is benzylic, meaning it is directly attached to the benzene ring, and is significantly more stable due to resonance delocalization of the positive charge into the aromatic system. khanacademy.org A rearrangement from the initial secondary carbocation to a less stable primary carbocation is energetically unfavorable and does not occur. stackexchange.com

The structure of the final cyclized product depends on which carbocationic intermediate acts as the electrophile. The stability of five- and six-membered rings makes them the most common products in such cyclizations. reddit.com

Six-Membered Ring Formation: If the initial, unrearranged secondary carbocation were to attack the ring, it would lead to the formation of a six-membered ring, specifically a tetralin derivative.

Five-Membered Ring Formation: The attack of the rearranged, more stable benzylic carbocation on the aromatic ring results in the formation of a five-membered ring. stackexchange.com

Research indicates that for Benzene, (3-chlorobutyl)-, the reaction overwhelmingly yields the five-membered ring product, 1-methylindan (B54001) . stackexchange.com This outcome is dictated by the high propensity for the initial carbocation to rearrange to the more stable benzylic carbocation before cyclization can occur. The rate of rearrangement to the stabilized intermediate is faster than the rate of cyclization from the less stable intermediate, thus directing the reaction toward the thermodynamically favored five-membered ring product. stackexchange.com

| Ring Size | Product Name | Intermediate | Observed Outcome |

|---|---|---|---|

| Five-Membered | 1-Methylindan | Rearranged, stable benzylic carbocation | Major Product |

| Six-Membered | Tetralin | Initial, unrearranged secondary carbocation | Not Observed/Trace |

Friedel-Crafts Type Cyclialkylation to Annulated Aromatics

Metal-Catalyzed Functionalizations

Recent advancements in catalysis have provided powerful tools for the functionalization of alkyl chlorides like (3-chlorobutyl)benzene, with iron catalysis emerging as a cost-effective, abundant, and less toxic alternative to precious metal catalysts. researchgate.netresearchgate.net

Iron-Catalyzed Borylation of Alkyl Chlorides

The iron-catalyzed borylation of unactivated alkyl chlorides represents a significant advance, enabling the direct cross-coupling of these substrates with diboron (B99234) reagents to form valuable alkylboronic esters. researchgate.net This method overcomes the challenge of cleaving the strong C-Cl bond, which has traditionally limited the use of alkyl chlorides in such coupling reactions. chinesechemsoc.org

A key advantage of modern iron-catalyzed borylation protocols is their broad substrate scope, accommodating tertiary, secondary, and primary unactivated alkyl chlorides. researchgate.netchinesechemsoc.org Competition experiments have demonstrated that the reactivity of the alkyl chloride generally follows the order of carbocation stability: tertiary chlorides are more reactive than secondary, which are in turn more reactive than primary chlorides. chinesechemsoc.org This allows for chemoselective functionalization in molecules containing multiple chloro groups. The method is compatible with a wide array of functional groups, making it suitable for the late-stage functionalization of complex molecules. chinesechemsoc.org

Table 1: Substrate Scope in Iron-Catalyzed Borylation This table is representative and compiled from findings in the cited literature. Yields are illustrative.

| Alkyl Chloride Type | Representative Substrate | Product Yield (%) |

|---|---|---|

| Tertiary | 1-Chloroadamantane | >90% |

| Secondary | (3-chlorobutyl)benzene | 40-70% |

| Primary | 1-Chlorohexane | 70-90% |

The choice of ligand is critical for the success of iron-catalyzed borylation. Simple and inexpensive ligands like tetramethylethylenediamine (TMEDA) have been used effectively with iron(III) acetoacetate (B1235776) (Fe(acac)₃) to catalyze the reaction under mild, room-temperature conditions. researchgate.net In other systems, N-heterocyclic carbene (NHC) ligands, such as IMes, have been shown to significantly improve catalytic activity, especially for challenging substrates like aryl chlorides. acs.org The ligand is believed to stabilize the active iron species and facilitate the catalytic cycle. For certain substrates, such as primary alkyl halides, the presence of a phosphine (B1218219) ligand can be essential for achieving good yields, whereas more activated secondary or benzylic halides may react efficiently without a specific ligand. acs.org

Table 2: Effect of Ligand on Iron-Catalyzed Borylation This table illustrates the general impact of different ligand types on reaction outcomes.

| Iron Precursor | Ligand | Substrate Type | General Outcome |

|---|---|---|---|

| Fe(acac)₃ | TMEDA | Primary/Secondary Alkyl Halides | Good yields at room temperature |

| Fe(OTf)₂ | IMes (NHC) | Aryl Chlorides | Significantly improved activity |

| FeCl₂ | dcpe (phosphine) | Primary Alkyl Halides | Necessary for high efficiency |

Iron-Catalyzed Silylation of Alkyl Chlorides

Building on the success of borylation, iron catalysis has also been effectively applied to the silylation of unactivated alkyl chlorides. chinesechemsoc.org This process provides a direct route to valuable alkylsilanes from readily available starting materials. The reaction typically employs an iron(II) acetate (B1210297) catalyst with a TMEDA ligand and a sodium alkoxide base in a solvent like tetrahydrofuran (B95107) (THF). chinesechemsoc.org This method has proven effective for both primary and secondary alkyl chlorides, affording the corresponding alkylsilanes in good yields. chinesechemsoc.org The development of iron-catalyzed silylation is a significant step, as the synthesis of alkylsilanes, especially secondary ones, has been a long-standing challenge due to steric hindrance. chinesechemsoc.orgresearchgate.net

Alkylations Mediated by Organoboron Reagents (e.g., Bis-1,1-Allyldiboron)

Organoboron reagents are versatile intermediates in organic synthesis, and their utility extends to the alkylation of alkyl halides. Specifically, 1,1-diborylalkanes like bis-1,1-allyldiboron reagents can be used to create new carbon-carbon bonds and install a boronate ester group for further transformations. unc.edu The reaction with an alkyl chloride, such as (3-chlorobutyl)benzene, can proceed via an Sₙ2-like mechanism. unc.edu The process is typically activated by a Lewis base, which coordinates to one of the boron atoms, polarizing a boron-carbon bond and enabling the nucleophilic attack on the alkyl chloride. This generates an α-alkylated product bearing a new stereocenter. unc.edu The use of phase-transfer catalysts can enhance site-selectivity in these alkylation reactions. unc.edu

Elucidation of Reaction Mechanisms

The elucidation of the reaction mechanism for the intramolecular alkylation of Benzene, (3-chlorobutyl)- involves a combination of spectroscopic monitoring of the reaction progress and the theoretical and experimental examination of the intermediates and transition states.

Spectroscopic Monitoring of Reaction Progress (e.g., ¹H NMR, TLC)

The progress of the reaction can be effectively monitored using chromatographic and spectroscopic techniques.

Thin-Layer Chromatography (TLC): TLC is a simple and rapid method to follow the consumption of the starting material, Benzene, (3-chlorobutyl)-, and the formation of the products. By taking aliquots from the reaction mixture at different time intervals and spotting them on a TLC plate alongside the starting material as a reference, the progress of the reaction can be visualized. The disappearance of the starting material spot and the appearance of new spots corresponding to the products (1-methylindan and tetralin) would indicate the progression of the reaction. The relative Rf values of the starting material and products would differ based on their polarity.

¹H NMR Spectroscopy: ¹H NMR spectroscopy is a powerful tool for identifying the structures of the products and, in some cases, for monitoring the reaction in real-time. The ¹H NMR spectrum of the starting material, Benzene, (3-chlorobutyl)-, would show characteristic signals for the aromatic protons and the protons of the chlorobutyl chain. As the reaction proceeds, these signals would decrease in intensity, while new signals corresponding to the protons of 1-methylindan and/or tetralin would appear and grow. For instance, the formation of 1-methylindan would be confirmed by the appearance of a characteristic quartet for the methine proton and a doublet for the methyl group. nih.gov The distinct patterns of the aromatic and aliphatic protons for 1-methylindan and tetralin would allow for their differentiation and quantification in the final product mixture. nih.govnih.gov

Examination of Intermediates and Transition States

Understanding the reaction mechanism at a molecular level requires the examination of the transient species involved, namely the carbocation intermediates and the transition states.

Carbocation Intermediates: The mechanism proceeds through the formation of carbocation intermediates. The initial step is the Lewis acid-assisted removal of the chloride ion to form a secondary carbocation. As discussed, this secondary carbocation is prone to a 1,2-hydride shift to form a more stable tertiary carbocation. While direct observation of these carbocations under typical reaction conditions is challenging due to their high reactivity and short lifetimes, their existence is inferred from the product distribution. The predominance of 1-methylindan strongly supports the intermediacy of the rearranged tertiary carbocation. masterorganicchemistry.com

Iv. Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations, based on the principles of quantum mechanics, are employed to determine the electronic structure, energy, and other properties of molecules. These calculations can provide a deep understanding of a molecule's intrinsic characteristics.

The electronic structure of Benzene (B151609), (3-chlorobutyl)- dictates its chemical behavior. Quantum chemical calculations can map the electron density distribution, identify molecular orbitals, and calculate various reactivity descriptors. The benzene ring is an electron-rich aromatic system, while the chlorobutyl substituent introduces both steric and electronic effects. The chlorine atom, being electronegative, withdraws electron density from the butyl chain via an inductive effect.

Key reactivity descriptors that can be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap is an indicator of the molecule's kinetic stability. For Benzene, (3-chlorobutyl)-, the HOMO is expected to be localized primarily on the benzene ring, making it the likely site for electrophilic attack. The LUMO is anticipated to have significant contributions from the antibonding orbitals of the C-Cl bond, indicating its susceptibility to nucleophilic attack at the carbon atom bearing the chlorine.

Other important descriptors include the electrostatic potential (ESP) map, which visualizes the charge distribution on the molecular surface, and Fukui functions, which predict the most reactive sites for nucleophilic, electrophilic, and radical attacks.

Table 1: Calculated Electronic Properties of Benzene, (3-chlorobutyl)-

| Property | Value | Unit | Source |

| Molecular Weight | 168.66 | g/mol | nih.gov |

| XLogP3-AA | 3.6 | guidechem.com | |

| Hydrogen Bond Donor Count | 0 | nih.gov | |

| Hydrogen Bond Acceptor Count | 0 | nih.gov | |

| Rotatable Bond Count | 3 | guidechem.com | |

| Topological Polar Surface Area | 0 | Ų | nih.gov |

| Exact Mass | 168.0705781 | Da | nih.gov |

| Monoisotopic Mass | 168.0705781 | Da | nih.gov |

Note: These values are computationally derived and sourced from chemical databases.

Computational modeling is instrumental in mapping the potential energy surfaces of chemical reactions involving Benzene, (3-chlorobutyl)-. This allows for the identification of transition states, intermediates, and the calculation of activation energies, providing a detailed mechanistic understanding. For instance, in Friedel-Crafts alkylation reactions, where the alkyl group of Benzene, (3-chlorobutyl)- could potentially cyclize onto the benzene ring, computational studies can determine the preferred reaction pathway.

One such reaction is the intramolecular cyclization to form tetralin derivatives. stackexchange.com The reaction would proceed through the formation of a carbocation intermediate upon the removal of the chloride ion by a Lewis acid. stackexchange.com Computational modeling can compare the energy barriers for the formation of different cyclic products, helping to predict the major product. stackexchange.com For example, the stability of the secondary carbocation formed at the C3 position of the butyl chain can be compared to that of a primary carbocation that might arise from rearrangement. The energy landscape would reveal the relative stabilities of these intermediates and the transition states connecting them.

Table 2: Hypothetical Energy Profile for Intramolecular Cyclization

| Species | Relative Energy (kcal/mol) |

| Benzene, (3-chlorobutyl)- + AlCl₃ | 0 |

| Secondary Carbocation Intermediate | +ΔE₁ |

| Transition State for 6-membered ring formation | +ΔE₂ |

| 1-methyl-1,2,3,4-tetrahydronaphthalene | -ΔE₃ |

| Primary Carbocation Intermediate (rearranged) | +ΔE₄ |

| Transition State for 5-membered ring formation | +ΔE₅ |

| 2-methylindan | -ΔE₆ |

Note: This table represents a hypothetical energy profile that could be determined through computational modeling. The values (ΔE) would be calculated using quantum chemical methods.

The butyl chain in Benzene, (3-chlorobutyl)- has several rotatable bonds, leading to various possible conformations. Quantum chemical calculations can be used to determine the relative energies of these conformers and identify the most stable structures. By performing a conformational search, researchers can identify the global minimum and other low-energy conformers on the potential energy surface. The stability of these conformers is governed by a balance of steric hindrance, torsional strain, and non-covalent interactions.

Furthermore, Benzene, (3-chlorobutyl)- is a chiral molecule due to the stereocenter at the C3 position of the butyl chain. It exists as two enantiomers, (R)- and (S)-Benzene, (3-chlorobutyl)-. Quantum chemical calculations can confirm that these enantiomers have identical energies in an achiral environment. However, in a chiral environment, their interaction energies would differ, a phenomenon that can also be modeled computationally.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a way to study the time-dependent behavior of molecules. By solving Newton's equations of motion for a system of atoms, MD simulations can track the trajectory of each atom over time, offering insights into the dynamic processes of Benzene, (3-chlorobutyl)-.

While quantum chemical calculations can identify stable conformers, MD simulations can reveal the dynamic interplay between these conformations. In a simulation, Benzene, (3-chlorobutyl)- would be observed to transition between different rotational isomers of the butyl chain. The frequency and pathways of these transitions can be analyzed to understand the flexibility of the molecule.

These simulations can be performed in the gas phase to study the intrinsic dynamics of the molecule or in a condensed phase (e.g., in a solvent or as a pure liquid) to investigate the influence of the environment. For example, the presence of solvent molecules could stabilize certain conformers over others through intermolecular interactions.

The choice of solvent can significantly influence the behavior and reactivity of Benzene, (3-chlorobutyl)-. MD simulations are an excellent tool to study these solvent effects at a molecular level. By explicitly including solvent molecules in the simulation box, one can observe how the solvent molecules arrange themselves around the solute (solvation shell) and how this arrangement affects the solute's conformation and dynamics.

For a molecule like Benzene, (3-chlorobutyl)-, which has a nonpolar benzene ring and a more polar chlorobutyl group, the solvation structure will be non-uniform. In a polar solvent like water, water molecules would be expected to interact more favorably with the chloro-substituted part of the alkyl chain. In a nonpolar solvent like hexane, the interactions would be dominated by weaker van der Waals forces with the entire molecule.

MD simulations can also be used to calculate the free energy of solvation, which is a key parameter in understanding reaction kinetics and equilibria in solution. By running simulations of the molecule in different solvents, a theoretical understanding of its solubility and partitioning behavior, such as the octanol-water partition coefficient (logP), can be obtained. chemeo.com

Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Property Relationship (QSPR) modeling represents a powerful computational approach to predict the physicochemical properties and reactivity of molecules based on their structural and electronic features. nih.gov These models establish a mathematical correlation between numerically encoded structural attributes, known as molecular descriptors, and an observed property. For Benzene, (3-chlorobutyl)-, QSPR studies can provide valuable insights into its chemical behavior, potentially reducing the need for extensive laboratory experiments. scope-journal.com

The development of QSPR models to predict the reactivity of halogenated alkylbenzenes, such as Benzene, (3-chlorobutyl)-, is a key area of computational chemistry. nih.gov These models aim to forecast how the molecule will behave in a chemical reaction, including its reaction rates and susceptibility to different types of chemical transformations. The process involves selecting a set of similar compounds, calculating a wide range of molecular descriptors for each, and then using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms to build a predictive model. drugdesign.orgnih.gov

For a class of compounds including Benzene, (3-chlorobutyl)-, reactivity is often influenced by factors such as the stability of potential carbocation intermediates, the polarity of the carbon-chlorine bond, and steric hindrance around the reaction center. QSPR models capture these features through various descriptors. nih.gov

Key Descriptor Classes for Reactivity Modeling:

Electronic Descriptors: These quantify the electron distribution in the molecule. For example, the partial charge on the chlorine-bearing carbon atom can indicate its susceptibility to nucleophilic attack. The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity in electrophilic and nucleophilic reactions, respectively. researchgate.net

Topological Descriptors: These are numerical values derived from the 2D representation of the molecule, describing its size, shape, and degree of branching. They can correlate with steric effects that influence reaction pathways. scope-journal.com

Quantum-Chemical Descriptors: Calculated using methods like Density Functional Theory (DFT), these provide highly accurate information on properties like bond energies, dipole moments, and heat of formation, which are directly related to the molecule's reactivity. nih.govresearchgate.net

A hypothetical QSPR model for predicting the rate of a substitution reaction (e.g., hydrolysis) for a series of chlorobutylbenzene isomers might take the following form:

log(k) = c₀ + c₁(qC) + c₂(EHOMO) + c₃*(V_mc)

Where log(k) is the logarithm of the reaction rate constant, qC is the partial charge on the carbon atom bonded to chlorine, EHOMO is the energy of the HOMO, V_mc is McGowan's characteristic volume (a steric descriptor), and c₀, c₁, c₂, c₃ are coefficients determined by the regression analysis.

Table 1: Illustrative Data for a QSPR Reactivity Model of Chlorinated Alkylbenzenes

| Compound | Partial Charge on C-Cl (qC) | McGowan's Volume (McVol) | Observed Reactivity (log(k)) |

|---|---|---|---|

| Benzene, (1-chlorobutyl)- | -0.15 | 145.2 | -4.5 |

| Benzene, (2-chlorobutyl)- | -0.12 | 145.2 | -5.1 |

| Benzene, (3-chlorobutyl)- | -0.09 | 145.2 | -5.8 |

| Benzene, (4-chlorobutyl)- | -0.08 | 145.2 | -5.6 |

Note: The data in this table is hypothetical and for illustrative purposes only, demonstrating the structure of a QSPR study.

Beyond predicting general reactivity, QSPR models can be refined to correlate molecular descriptors with specific synthetic outcomes, such as reaction yield or the ratio of products formed (regioselectivity). This involves building models where the dependent variable is a measured outcome from a specific chemical synthesis. researchgate.net The utility of such models lies in their ability to guide reaction optimization by predicting the outcome for new reactants or conditions before they are tested in the lab.

For Benzene, (3-chlorobutyl)-, a variety of molecular descriptors can be calculated to serve as the basis for these correlations. These descriptors provide a quantitative profile of the molecule's structural, electronic, and physicochemical properties.

Table 2: Selected Molecular Descriptors for Benzene, (3-chlorobutyl)-

| Descriptor | Value | Potential Influence on Synthetic Outcomes |

|---|---|---|

| Molecular Weight | 168.66 g/mol nih.gov | Influences stoichiometry, diffusion rates, and separation processes. |

| XLogP3 (Octanol/Water Partition Coefficient) | 3.6 nih.gov | High value indicates hydrophobicity, affecting solubility and reaction efficiency in polar vs. non-polar solvent systems. drugdesign.org |

| Topological Polar Surface Area (TPSA) | 0 Ų nih.gov | Zero value indicates a non-polar surface, which influences interactions with catalysts, surfaces, and polar reagents. |

| Number of Rotatable Bonds | 4 nih.gov | Relates to molecular flexibility, which can affect the ability to achieve the necessary transition state geometry for a reaction. |

| McGowan's Characteristic Volume (McVol) | 145.2 ml/mol (Calculated) chemeo.com | A measure of molecular size that can correlate with steric hindrance, affecting reaction rates and selectivity. |

V. Applications in Advanced Organic Synthesis and Materials Science

Utilization as a Building Block in Complex Chemical Synthesis

Benzene (B151609), (3-chlorobutyl)- serves as a valuable starting material and intermediate in multi-step synthetic pathways, enabling the creation of more intricate molecular architectures.

Benzene, (3-chlorobutyl)- is a recognized precursor for various organic intermediates. guidechem.com Its primary utility in this context is demonstrated through its participation in intramolecular Friedel-Crafts reactions. When treated with a Lewis acid catalyst such as aluminum chloride (AlCl₃), Benzene, (3-chlorobutyl)- undergoes a cyclialkylation reaction. stackexchange.com This process involves the formation of a secondary carbocation upon the departure of the chloride ion, which then acts as an electrophile, attacking the aromatic ring. The resulting cyclization predominantly yields 1-methylindan (B54001), a bicyclic aromatic compound. stackexchange.com

Studies have investigated the mechanisms of such reactions, noting that the rate of cyclization to form the five-membered indan (B1671822) ring system is significantly faster than potential competing reactions like hydride shifts that could lead to a six-membered tetralin ring. stackexchange.com The reaction conditions, including the ratio of catalyst to substrate, can influence the yield of the desired cyclized product. stackexchange.com This transformation highlights the role of Benzene, (3-chlorobutyl)- as a key starting material for generating specific, structurally complex intermediates like substituted indans.

Table 1: Intramolecular Friedel-Crafts Cyclization of Benzene, (3-chlorobutyl)-

| Reactant | Catalyst | Major Product | Reaction Type |

|---|

The synthesis of 1-methylindan from Benzene, (3-chlorobutyl)- is a clear example of its role in the elaboration of functionalized hydrocarbons. stackexchange.com This reaction converts a relatively simple monosubstituted benzene into a more complex bicyclic structure with defined stereochemistry at the newly formed chiral center. Such building blocks are valuable in medicinal chemistry and materials science. The ability to introduce substituents onto the benzene ring either before or after the cyclization event further expands the diversity of functionalized hydrocarbons that can be accessed from this precursor. The principles of electrophilic aromatic substitution and carbocation chemistry are central to its utility in creating polysubstituted aromatic systems. libretexts.org Furthermore, the isobutylbenzene (B155976) moiety is a structural feature in some pharmacologically active molecules, and synthetic routes involving precursors like Benzene, (3-chlorobutyl)- are of significant interest.

Integration into Novel Catalytic Cycles

The reactivity of Benzene, (3-chlorobutyl)- and its derivatives makes them suitable candidates for integration into new catalytic systems, particularly in the fields of asymmetric synthesis and organometallic chemistry.

Asymmetric catalysis is a critical field for producing enantiomerically pure compounds, which is often essential in the pharmaceutical industry. sigmaaldrich.com The development of novel chiral ligands and catalysts is a constant pursuit to improve the efficiency and selectivity of asymmetric transformations. sigmaaldrich.comrsc.org

A chiral version of the compound, [(3R)-3-chlorobutyl]benzene, exists, highlighting the potential for this scaffold in stereoselective synthesis. nih.gov Chiral building blocks containing benzyl (B1604629) centers are synthetically valuable. nih.gov While specific applications of chiral Benzene, (3-chlorobutyl)- in catalytic cycles are not extensively documented, its structure suggests potential. It could serve as a precursor for new chiral ligands where the stereocenter on the butyl chain induces asymmetry in a metal complex. The development of chiral Lewis acids and chiral diene ligands has significantly advanced the field, and new molecular frameworks are continuously explored. sigmaaldrich.comsigmaaldrich.com The synthesis of complex chiral molecules often relies on the availability of diverse chiral precursors, a role that enantiomerically pure forms of Benzene, (3-chlorobutyl)- could potentially fill.

Benzene, (3-chlorobutyl)- is an effective substrate for studying the mechanisms of fundamental organometallic reactions, particularly Friedel-Crafts alkylations. The synthesis of the compound itself can be achieved via a Friedel-Crafts reaction between 1,2-dichlorobutane (B1580518) and benzene, a process that requires careful temperature control to favor the formation of the desired monosubstituted product. google.com

More significantly, its intramolecular cyclization serves as a model system for exploring carbocation behavior in the presence of Lewis acid catalysts. stackexchange.com Research into the cyclization of Benzene, (3-chlorobutyl)- and related phenylalkyl chlorides provides insight into factors that control reaction pathways, such as the stability of carbocation intermediates versus the stability of the final ring products (five-membered vs. six-membered rings). stackexchange.com The study of these reactions, including the potential for hydride shifts and Wagner-Meerwein rearrangements, helps refine the understanding of selectivity in organometallic catalysis. stackexchange.com This makes Benzene, (3-chlorobutyl)- a useful tool for probing the intricacies of reactions that are foundational to organic synthesis.

Table 2: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| Benzene, (3-chlorobutyl)- |

| Aluminum chloride |

| 1-Methylindan |

| [(3R)-3-chlorobutyl]benzene |

| 1,2-dichlorobutane |

Vi. Environmental Disposition and Degradation Pathways of Chlorinated Alkylbenzenes

Biodegradation Mechanisms in Environmental Compartments

The microbial breakdown of halogenated aromatic compounds is a key process in their removal from the environment. nih.gov Microorganisms have evolved diverse enzymatic pathways to metabolize these synthetic chemicals. nih.gov The effectiveness of biodegradation is influenced by environmental conditions and the specific structure of the chlorinated alkylbenzene.

Aerobic Degradation Pathways and Microbial Transformations

Under aerobic conditions, many chlorinated benzenes with four or fewer chlorine atoms can be oxidized by bacteria. nih.gov Genera such as Pseudomonas and Burkholderia are known to utilize these compounds as a sole source of carbon and energy. nih.govcapes.gov.br The initial step in the aerobic degradation of chlorinated benzenes typically involves dioxygenase enzymes, which hydroxylate the aromatic ring to form chlorocatechols. nih.govresearchgate.net These intermediates are then further metabolized, leading to ring cleavage and eventual mineralization to carbon dioxide and chloride ions. nih.gov

For linear alkylbenzenes (LABs), which share structural similarities with chlorinated alkylbenzenes, aerobic biodegradation rates are influenced by the position of the phenyl group on the alkyl chain. Isomers with the phenyl group closer to the end of the alkyl chain tend to degrade more rapidly. capes.gov.br The primary degradation of LABs in the aquatic environment can be quite rapid, with half-lives as short as a few hours. cler.com The process often involves the oxidation of the alkyl side chain. nih.govnih.gov

| Microorganism Genus | Degradation Condition | Metabolic Process | Key Intermediates |

| Pseudomonas | Aerobic | Oxidation | Chlorocatechols |

| Burkholderia | Aerobic | Oxidation | Chlorocatechols |

| Alcanivorax | Aerobic | β-oxidation of alkyl side chain | Benzoic acid, Phenylacetic acid |

| Dehalococcoides | Anaerobic | Reductive Dechlorination | Lower chlorinated benzenes |

Anaerobic Transformation Processes

In anaerobic environments, a different set of microbial processes governs the degradation of chlorinated alkylbenzenes. Reductive dechlorination is a significant pathway where the chlorinated compound serves as an electron acceptor. clu-in.orgyoutube.com This process is particularly effective for highly chlorinated benzenes, which are readily dehalogenated to less chlorinated congeners. nih.gov

Bacteria from the genus Dehalococcoides are well-known for their ability to carry out reductive dechlorination. nih.govmdpi.com However, the complete degradation of less chlorinated benzenes, such as monochlorobenzene, can be slow or even recalcitrant under anaerobic conditions. nih.gov In some cases, a combination of microbial consortia is necessary for complete detoxification. For instance, one group of bacteria may reductively dechlorinate a compound like chlorobenzene (B131634) to benzene (B151609), while another methanogenic consortium degrades the resulting benzene to methane (B114726) and carbon dioxide. nih.gov

While linear alkylbenzene sulfonates (LAS), another related class of compounds, are primarily degraded aerobically, some studies have shown evidence of their biotransformation under methanogenic conditions. nih.govcler.com

Identification of Microbial Enzymes Involved in Halogenated Compound Degradation

The microbial degradation of halogenated compounds is facilitated by a variety of specific enzymes. researchgate.netelsevierpure.com These enzymes can be broadly categorized based on the type of reaction they catalyze.

Key Enzymes in Halogenated Compound Degradation:

Dioxygenases: These enzymes initiate the aerobic degradation of aromatic rings by incorporating both atoms of molecular oxygen. nih.govresearchgate.net

Dehydrogenases: Following dioxygenation, dehydrogenases are involved in the further oxidation of the resulting dihydrodiols to catechols. researchgate.net

Dehalogenases: This is a broad class of enzymes that catalyze the cleavage of carbon-halogen bonds. They can operate through various mechanisms, including hydrolytic, reductive, and oxygenolytic dehalogenation. nih.govmdpi.com

Monooxygenases: These enzymes incorporate one atom of oxygen into the substrate and are involved in the degradation of some chlorinated compounds. researchgate.net

The removal of the halogen atom is a critical step in the detoxification of these compounds. nih.gov This can occur either as an initial step or after the aromatic ring has been cleaved. nih.gov

Abiotic Transformation Processes in the Environment

In addition to microbial activity, abiotic processes can also contribute to the transformation of chlorinated alkylbenzenes in the environment. These processes are primarily driven by light energy and chemical reactions with water.

Photolytic Degradation Pathways

Photodegradation, or the breakdown of compounds by light, is a significant removal mechanism for many organic pollutants in the atmosphere and surface waters. uwaterloo.ca For compounds like chlorinated benzenes, direct photolysis can occur, although the rates may be influenced by factors such as temperature and humidity. uwaterloo.ca

Advanced Oxidation Processes (AOPs), which involve the generation of highly reactive hydroxyl radicals, can significantly enhance the degradation of refractory organic compounds. uwaterloo.caresearchgate.net These processes can be initiated by UV light in the presence of ozone or hydrogen peroxide. uwaterloo.ca The chlorination of algal organic matter has been shown to enhance the formation of hydroxyl radicals under sunlight, which can accelerate the photodegradation of other organic contaminants. nih.gov

Hydrolytic Stability and Reactions in Aqueous Media

Hydrolysis is a chemical reaction in which a molecule is cleaved into two parts by the addition of a water molecule. The stability of chlorinated alkylbenzenes towards hydrolysis can vary significantly depending on the structure of the molecule.

Chlorobenzene itself is generally resistant to hydrolysis under normal environmental conditions due to the strength of the carbon-chlorine bond, which is stabilized by the aromatic ring. doubtnut.comyoutube.com Hydrolysis can be forced under high temperature and pressure, but these conditions are not typical in the environment. doubtnut.comvedantu.com

Environmental Transport and Distribution Modeling

The environmental transport and distribution of chlorinated aromatic hydrocarbons, such as chlorinated alkylbenzenes, can be predicted using various mathematical models. These models are essential tools for estimating the concentration and persistence of these compounds in different environmental media like air, water, soil, and sediment.

Multimedia environmental fate models are instrumental in simulating the behavior of chlorinated aromatic hydrocarbons. These models, which can range in complexity, utilize the physicochemical properties of a substance to predict its partitioning and persistence in the environment.

One example of a widely used screening-level tool is the Estimation Program Interface (EPI) Suite™, developed by the U.S. Environmental Protection Agency. episuite.devepa.gov This suite contains various programs that estimate properties and predict environmental fate. For instance, the Level III fugacity model within EPI Suite™ can predict the partitioning of chemicals among air, soil, sediment, and water under steady-state conditions for a defined model environment. epa.gov Such models use inputs like molecular weight, vapor pressure, water solubility, and the octanol-water partition coefficient (Log K_ow) to estimate the distribution of a chemical.

Table 1: Key Physicochemical Properties of Benzene, (3-chlorobutyl)- Relevant for Environmental Fate Modeling

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₃Cl | NIST |

| Molecular Weight | 168.66 g/mol | PubChem |

| XLogP3 | 3.6 | PubChem |

Note: XLogP3 is a computationally derived octanol-water partition coefficient (Log K_ow), a key parameter in environmental fate modeling.

Quantitative Structure-Activity Relationships (QSARs) are theoretical models that relate the chemical structure of a molecule to its physicochemical properties, environmental fate, or toxicity. wseas.com For environmental persistence, QSARs can be used to predict how a chemical's structure will affect its degradation rate and, consequently, its persistence in various environmental compartments.

The persistence of a chemical in the environment is influenced by several factors, including its susceptibility to biodegradation, photodegradation, and hydrolysis. The chemical structure plays a paramount role in determining these degradation rates. For chlorinated aromatic hydrocarbons, key structural features that influence persistence include:

Degree and Position of Chlorination: The number and location of chlorine atoms on the benzene ring can significantly impact a compound's resistance to degradation.

Nature of the Alkyl Chain: The length, branching, and presence of functional groups on the alkyl side chain can affect the rate and pathway of biodegradation.

Studies on related compounds have provided insights into these relationships. For example, in the context of gut microbiota metabolism, the reduction of nitroaromatic compounds to less harmful amines is a known detoxification pathway. nih.gov Conversely, for some compounds, metabolic processes can lead to more toxic byproducts. nih.gov The position of halogen atoms on a molecule has been shown to influence its biological activity and persistence. For instance, QSAR studies on benzothiazoles have demonstrated that halogenating the core structure can enhance cytotoxicity. mdpi.com

While specific QSAR models for the environmental persistence of "Benzene, (3-chlorobutyl)-" are not detailed in the available scientific literature, general principles can be inferred. The presence of a chlorine atom on the butyl side chain is expected to influence its degradation pathway compared to non-chlorinated alkylbenzenes. The carbon-chlorine bond can be resistant to cleavage, potentially increasing the compound's persistence. The position of the chlorine on the butyl chain (the 3-position) will also affect the steric and electronic properties of the molecule, which in turn influences enzyme-mediated degradation processes.

The development of robust QSAR models relies on extensive and reliable experimental data. For many environmental contaminants, including specific chlorinated alkylbenzenes, a lack of comprehensive data can limit the predictive accuracy of these models.

Vii. Future Directions and Emerging Research Avenues

Development of More Efficient and Selective Synthetic Methodologies

The synthesis of specifically substituted alkylbenzenes remains a crucial area of research. Traditional methods for creating compounds such as Benzene (B151609), (3-chlorobutyl)-, often rely on electrophilic aromatic substitution, which can lead to mixtures of isomers and require harsh conditions. google.comstackexchange.com Future research is geared towards developing synthetic pathways that offer superior control over product formation while simplifying reaction protocols.

Key research thrusts include:

Late-Stage Functionalization (LSF): A significant area of growth is the late-stage functionalization of C-H bonds. This approach allows for the direct introduction or modification of functional groups on a complex molecule in the final steps of a synthesis. For alkylbenzenes, this could mean the selective chlorination of the butyl chain or functionalization of the aromatic ring, avoiding the need for pre-functionalized starting materials and thus shortening synthetic routes. nih.gov

One-Pot and Cascade Reactions: Combining multiple synthetic steps into a single, one-pot procedure is a major goal for improving efficiency. Research into cascade reactions, where the product of one reaction immediately becomes the substrate for the next in the same pot, is expected to yield streamlined syntheses for complex substituted benzenes. nih.gov

Flow Chemistry: The use of continuous flow reactors offers precise control over reaction parameters such as temperature, pressure, and reaction time. This can lead to higher yields, improved safety, and easier scalability compared to traditional batch processing. Applying flow chemistry to alkylation and halogenation reactions is a promising avenue for the industrial production of halogenated aromatics.

A notable example of a modern synthetic approach is the deoxygenative chlorination of carbonyl compounds, which provides an alternative route to alkyl chlorides under mild conditions. lookchem.com The development of such novel transformations is critical for advancing the synthesis of target molecules like Benzene, (3-chlorobutyl)-.

Exploration of Novel Catalytic Systems for Functionalization

Catalysis is at the heart of modern organic synthesis, and the development of novel catalysts is essential for achieving high selectivity and efficiency. For a molecule like Benzene, (3-chlorobutyl)-, with multiple reactive sites (the aromatic ring and the alkyl chain), selective functionalization is a significant challenge. escholarship.org Future research is focused on designing catalysts that can precisely target a specific C-H bond.

Emerging catalytic systems of interest include:

Transition Metal Catalysis: Palladium, rhodium, and copper-based catalysts are at the forefront of C-H activation and cross-coupling reactions. nih.govescholarship.orgmdpi.com Future work will involve designing ligand-supported metal complexes that can direct the catalyst to a specific position on the aromatic ring or alkyl chain, enabling the introduction of new functional groups with high regioselectivity. researchgate.net

Organocatalysis: The use of small organic molecules as catalysts offers an alternative to metal-based systems, often with lower toxicity and cost. jst.go.jp Research into carborane-based sulfide catalysts, for instance, has shown promise for electrophilic aromatic halogenation, providing a potential route for more controlled synthesis of haloarenes. jst.go.jp

Biocatalysis: The use of enzymes as catalysts in organic synthesis is a key aspect of green chemistry. While challenging, the development of enzymes capable of performing selective halogenation or alkylation reactions on non-natural substrates could provide highly efficient and environmentally friendly synthetic routes. nih.gov

| Catalyst Type | Traditional Examples | Emerging Examples | Key Advantages of Emerging Systems |

|---|---|---|---|

| Metal-Based | AlCl₃, FeCl₃ (Lewis Acids) | Pd, Rh, Cu complexes with tailored ligands | High selectivity, milder reaction conditions, broad functional group tolerance |

| Organocatalysts | Strong Brønsted/Lewis acids | Carborane sulfides, Chiral amines/phosphines | Lower toxicity, metal-free, potential for enantioselectivity |

| Biocatalysts | Limited application in traditional synthesis | Engineered halogenases and oxygenases | High selectivity, environmentally benign (aqueous media), biodegradable |

Advanced Computational Tools for Reaction Prediction and Design

The integration of computational chemistry and machine learning is revolutionizing how chemical reactions are designed and understood. rsc.org These tools allow researchers to predict the outcomes of reactions, screen potential catalysts, and elucidate complex reaction mechanisms without the need for extensive trial-and-error experimentation. acs.orgpnnl.gov

Key computational approaches include:

Density Functional Theory (DFT): DFT calculations are used to model the electronic structure of molecules and predict reaction pathways and transition states. This allows for the rational design of catalysts and the prediction of regioselectivity in electrophilic aromatic substitutions and C-H functionalization reactions. jst.go.jpacs.orgeuropa.eu For instance, DFT can help determine which C-H bond in Benzene, (3-chlorobutyl)- is most likely to react with a given catalytic system.

Machine Learning (ML): ML models can be trained on large datasets of chemical reactions to predict the products, yields, and optimal conditions for new transformations. researchgate.netresearchgate.net These tools can rapidly screen vast numbers of potential substrates and catalysts, accelerating the discovery of new and efficient synthetic methods. nih.gov

Predictive Regioselectivity Models: Software tools are being developed that can accurately predict the site of electrophilic aromatic substitution on complex heterocyclic and aromatic compounds. semanticscholar.orgacs.org By calculating parameters like NMR chemical shifts or frontier molecular orbitals, these tools can guide synthetic planning and help chemists choose the right conditions to obtain the desired isomer. researchgate.netacs.org

| Computational Tool | Primary Application | Impact on Synthesis of Benzene, (3-chlorobutyl)- |

|---|---|---|

| Density Functional Theory (DFT) | Mechanism elucidation, catalyst design, prediction of reaction barriers. acs.org | Rational design of selective catalysts for C-H functionalization of the ring or alkyl chain. |

| Machine Learning (ML) | Reaction outcome prediction, high-throughput screening of catalysts and conditions. researchgate.net | Accelerated discovery of optimal synthetic routes and reaction conditions. |

| Regioselectivity Software | Prediction of substitution patterns in electrophilic aromatic reactions. semanticscholar.org | A priori determination of the most likely halogenation or alkylation sites. |

Sustainable Chemical Practices in the Production and Utilization of Halogenated Aromatics

The principles of green chemistry are increasingly influencing the synthesis and application of all chemical compounds, including halogenated aromatics. iupac.orgroyalsocietypublishing.org Future research will emphasize the development of processes that are safer, generate less waste, and utilize renewable resources. uni-lj.si

Key areas for sustainable improvement include:

Greener Reagents and Solvents: There is a strong push to replace hazardous reagents, such as elemental chlorine and bromine, with safer alternatives like N-halosuccinimides or simple halide salts used in oxidative processes. rsc.org The use of environmentally benign solvents, such as water or ionic liquids, or conducting reactions under solvent-free conditions, is also a major goal. royalsocietypublishing.orgtaylorfrancis.com

Atom Economy: Synthetic methods are being designed to maximize the incorporation of atoms from the reactants into the final product, thereby minimizing waste. Reactions like C-H activation are inherently more atom-economical than classical methods that require pre-functionalized substrates. rsc.org

Alternative Energy Sources: The use of alternative energy sources like ultrasound (sonochemistry) or microwave irradiation can often accelerate reactions, leading to lower energy consumption and sometimes improved selectivity compared to conventional heating. royalsocietypublishing.orgrjpn.org

Biodegradability and Lifecycle Analysis: Research into the environmental fate of halogenated compounds is crucial. This includes studying their biodegradation pathways and designing next-generation molecules that retain their desired function but are more readily broken down in the environment. nih.gov A holistic approach, considering the entire lifecycle from production to disposal, is essential for sustainable chemical manufacturing.

The collective advancement in these areas promises a future where the synthesis and functionalization of specific molecules like Benzene, (3-chlorobutyl)- can be achieved with unprecedented precision, efficiency, and environmental responsibility.

Q & A

Q. What are the recommended synthetic routes for preparing benzene derivatives like (3-chlorobutyl)benzene in laboratory settings?

- Methodological Answer : (3-Chlorobutyl)benzene can be synthesized via Friedel-Crafts alkylation, where chlorobutyl chloride reacts with benzene in the presence of a Lewis acid catalyst (e.g., AlCl₃). This method requires careful control of stoichiometry to minimize polyalkylation byproducts . Alternative routes include nucleophilic substitution of pre-functionalized benzene derivatives, though regioselectivity must be validated using GC-MS or NMR .

Q. How can researchers distinguish (3-chlorobutyl)benzene from structural isomers using spectroscopic techniques?

- Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) with non-polar columns (e.g., polydimethylsiloxane) can resolve isomers based on retention indices. For example, electron ionization mass spectra of (3-chlorobutyl)benzene will show characteristic fragment ions at m/z 91 (tropylium ion) and 77 (benzene ring), with chlorine isotope patterns aiding identification . Nuclear Overhauser Effect (NOE) NMR experiments can further confirm substitution patterns by analyzing spatial proximity of protons .

Advanced Research Questions

Q. What experimental strategies mitigate competing reaction pathways during the synthesis of (3-chlorobutyl)benzene?

- Methodological Answer : Competing pathways like over-alkylation or ring chlorination can be suppressed by:

Q. How do solvent polarity and substituent effects influence the reactivity of (3-chlorobutyl)benzene in electrophilic substitution reactions?

- Methodological Answer : Polar aprotic solvents (e.g., dichloromethane) enhance electrophilic attack by stabilizing transition states, while electron-donating groups on the benzene ring direct substitution to ortho/para positions. For (3-chlorobutyl)benzene, the chloroalkyl chain acts as a weak electron-withdrawing group, shifting reactivity toward meta positions. Competitive experiments with nitration or sulfonation reagents can quantify these effects, monitored via HPLC or kinetic studies .

Q. What contradictions exist in reported spectral data for chlorinated alkylbenzenes, and how can they be resolved?

- Methodological Answer : Discrepancies in GC retention indices (e.g., 850–870 for (3-chlorobutyl)benzene vs. 840–860 for isomers) may arise from column phase variations or temperature ramping protocols. Researchers should cross-reference data using standardized methods (e.g., NIST’s Mass Spectrometry Data Center protocols) and validate with computational retention index predictors like the Lee-Kwon equation . Contradictory NMR coupling constants (J values) may indicate conformational flexibility, requiring low-temperature NMR or DFT calculations .

Q. How can computational modeling predict the environmental persistence and degradation pathways of (3-chlorobutyl)benzene?

- Methodological Answer : Density Functional Theory (DFT) can simulate bond dissociation energies to predict hydrolysis or photolysis rates. For example, the C-Cl bond in (3-chlorobutyl)benzene has a calculated BDE of ~315 kJ/mol, suggesting slow hydrolysis under ambient conditions. Molecular dynamics simulations in water clusters (e.g., benzene-water-methanol systems) can model solvolysis mechanisms, validated via LC-MS/MS degradation product analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.